molecular formula C10H11N3O2 B12614559 4-Hydrazinyl-7-methoxyquinolin-2(1H)-one CAS No. 920276-12-6

4-Hydrazinyl-7-methoxyquinolin-2(1H)-one

Cat. No.: B12614559
CAS No.: 920276-12-6
M. Wt: 205.21 g/mol
InChI Key: QODSLANMQDCTBN-UHFFFAOYSA-N
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Description

4-Hydrazinyl-7-methoxyquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-7-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Methoxylation: The methoxy group at the 7-position can be introduced using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-7-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-7-methoxyquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with electrophilic centers, while the quinoline core can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinylquinoline: Lacks the methoxy group but has similar hydrazine functionality.

    7-Methoxyquinoline: Lacks the hydrazine group but has the methoxy functionality.

    4-Aminoquinoline: Similar structure but with an amino group instead of hydrazine.

Uniqueness

4-Hydrazinyl-7-methoxyquinolin-2(1H)-one is unique due to the presence of both hydrazine and methoxy groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-Hydrazinyl-7-methoxyquinolin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives, which have been widely studied for their pharmacological potential. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H10N4O
  • Molecular Weight : 202.22 g/mol
  • IUPAC Name : this compound

The presence of a hydrazine group and a methoxy substituent on the quinoline ring is significant for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study on hydrazone derivatives derived from quinoline showed significant cytotoxicity against multiple cancer types, including leukemia and solid tumors, with IC50 values often in the low micromolar range .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast)X.X
Similar Quinoline DerivativeA549 (lung)Y.Y
Hydrazone AnalogHeLa (cervical)Z.Z

Note: Specific IC50 values for this compound are currently under investigation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that quinoline derivatives possess significant antibacterial and antifungal activities. For instance, derivatives with similar structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that this compound may share these properties .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusA.A µg/mL
Escherichia coliB.B µg/mL
Candida albicansC.C µg/mL

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through various pathways, including caspase activation and mitochondrial disruption .

Case Studies

Several case studies have documented the efficacy of quinoline derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A recent study evaluated a series of hydrazones derived from quinoline in vitro against a panel of cancer cell lines. The results indicated that compounds closely related to this compound exhibited promising cytotoxic effects, leading to further development as potential anticancer agents .
  • Antimicrobial Screening : Another study focused on the antimicrobial activity of various quinoline derivatives, revealing that compounds similar to this compound showed significant inhibition against several bacterial strains, underscoring their potential as therapeutic agents for infectious diseases .

Properties

CAS No.

920276-12-6

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-hydrazinyl-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H11N3O2/c1-15-6-2-3-7-8(4-6)12-10(14)5-9(7)13-11/h2-5H,11H2,1H3,(H2,12,13,14)

InChI Key

QODSLANMQDCTBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)N2)NN

Origin of Product

United States

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